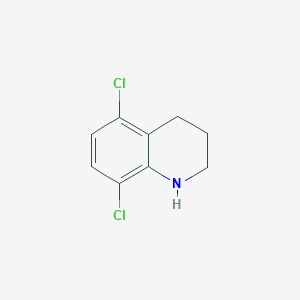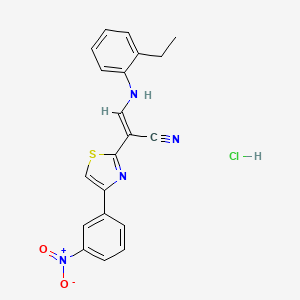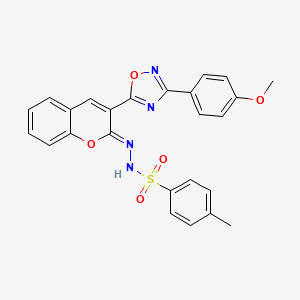
5,8-Dichloro-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,8-Dichloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without chlorine substitutions.
5,8-Dichloroquinoline: A similar compound with chlorine atoms but lacking the tetrahydro structure.
8-Hydroxyquinoline: A compound with a hydroxyl group instead of chlorine atoms.
Uniqueness
5,8-Dichloro-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
5,8-dichloro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFUXGKYUJDRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)
![3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2654790.png)
![ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2654795.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2654800.png)
![6-[(4-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2654801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2654802.png)

![2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2654805.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)
